molecular formula C10H5BrFNO3 B13627538 3-(5-Bromo-2-fluorophenyl)isoxazole-5-carboxylic acid

3-(5-Bromo-2-fluorophenyl)isoxazole-5-carboxylic acid

Cat. No.: B13627538
M. Wt: 286.05 g/mol
InChI Key: FWTMIWNLVWSKMI-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-fluorophenyl)isoxazole-5-carboxylic acid is a halogenated isoxazole derivative characterized by a bromo and fluoro substituent at the 5- and 2-positions of the phenyl ring, respectively, and a carboxylic acid group at the 5-position of the isoxazole core (C₁₀H₅BrFNO₃, MW 286.05) . Its synthesis typically involves coupling reactions, hydrolysis, and acid chloride intermediates, as described for analogous isoxazole-carboxylic acid derivatives .

Properties

Molecular Formula

C10H5BrFNO3

Molecular Weight

286.05 g/mol

IUPAC Name

3-(5-bromo-2-fluorophenyl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C10H5BrFNO3/c11-5-1-2-7(12)6(3-5)8-4-9(10(14)15)16-13-8/h1-4H,(H,14,15)

InChI Key

FWTMIWNLVWSKMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NOC(=C2)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-2-fluorophenyl)isoxazole-5-carboxylic acid typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction can be catalyzed by copper(I) or ruthenium(II) catalysts . Another approach involves the cycloisomerization of α,β-acetylenic oximes using gold(III) chloride as a catalyst . These methods provide high yields and are adaptable to various functional groups.

Industrial Production Methods: Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These eco-friendly methods are gaining popularity due to their sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Bromo-2-fluorophenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Acetic acid or trifluoroacetic acid as solvents.

    Reduction: Hydrogen gas and palladium on carbon as catalysts.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products:

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various halogenated isoxazole derivatives.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-fluorophenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of histone deacetylases (HDACs), which play a role in cancer progression .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s uniqueness lies in the positional isomerism of its substituents compared to analogs. Key structural differences include:

  • Halogen placement : Bromine and fluorine occupy the 5- and 2-positions on the phenyl ring, respectively, distinguishing it from compounds like 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid (bromo at phenyl-4) and 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid (methyl at isoxazole-3, bromo at phenyl-4) .
  • Carboxylic acid position : The 5-carboxylic acid group on the isoxazole ring contrasts with analogs bearing the acid at position 3 or 4 .
Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Phenyl) Isoxazole Substituents Molecular Formula Molecular Weight Notable Properties
3-(5-Bromo-2-fluorophenyl)isoxazole-5-carboxylic acid 5-Br, 2-F 5-COOH C₁₀H₅BrFNO₃ 286.05 High halogen electronegativity
5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid 4-Br, 2-F 3-COOH C₁₀H₅BrFNO₃ 286.05 Positional isomer of target
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid 4-Br 3-CH₃, 4-COOH C₁₁H₈BrNO₃ 282.09 Methyl enhances lipophilicity
3-(3-(Benzyloxy)phenyl)isoxazole-5-carboxylic acid 3-OCH₂C₆H₅ 5-COOH C₁₇H₁₃NO₄ 295.29 EC₅₀ = 254 µM (antiviral)

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